molecular formula C7H2Cl2FN3 B14059011 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine

2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine

Cat. No.: B14059011
M. Wt: 218.01 g/mol
InChI Key: ZLGBHUVDZCSPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out under reflux conditions for 2 to 24 hours, followed by the removal of the water layer and evaporation of methylbenzene. The resulting solution is then distilled to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure the efficient conversion of starting materials to the final product. The purity of the compound can reach over 98%, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications .

Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

2,4-dichloro-5-fluoropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-5-3(10)1-11-2-4(5)12-7(9)13-6/h1-2H

InChI Key

ZLGBHUVDZCSPPF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.